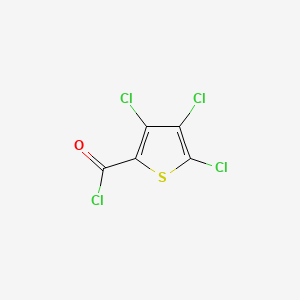

3,4,5-Trichlorothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality 3,4,5-Trichlorothiophene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trichlorothiophene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-trichlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4OS/c6-1-2(7)5(9)11-3(1)4(8)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASESVIHJSOBINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426620 | |

| Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24422-15-9 | |

| Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Reagent Profile: 3,4,5-Trichlorothiophene-2-carbonyl Chloride

Executive Summary

3,4,5-Trichlorothiophene-2-carbonyl chloride (CAS: 24422-15-9 ) is a highly specialized electrophilic building block used in the synthesis of lipophilic agrochemicals and metabolically stable pharmaceutical pharmacophores. Distinguished by a fully substituted thiophene ring, this compound offers a unique combination of electronic deficiency and steric bulk.

Unlike its mono-chlorinated analogs (e.g., 5-chlorothiophene-2-carbonyl chloride, used in Rivaroxaban synthesis), the 3,4,5-trichloro variant presents specific challenges in nucleophilic substitution due to the steric "gatekeeping" of the chlorine atom at the 3-position. This guide details the handling, synthesis, and derivatization strategies required to utilize this reagent effectively.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 24422-15-9 |

| Parent Acid CAS | 26020-48-4 (3,4,5-Trichlorothiophene-2-carboxylic acid) |

| IUPAC Name | 3,4,5-Trichlorothiophene-2-carbonyl chloride |

| Molecular Formula | C₅Cl₄OS |

| Molecular Weight | 249.93 g/mol |

| Physical State | Low-melting solid or semi-solid oil (Ambient) |

| Melting Point | 38–40 °C |

| Boiling Point | 124–125 °C (at 10 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to parent acid and HCl |

Synthetic Pathway: Upstream Production

The synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride is rarely performed via direct chlorination of the carbonyl chloride due to regioselectivity issues. The preferred industrial route involves the activation of the stable precursor, 3,4,5-trichlorothiophene-2-carboxylic acid .

Diagram 1: Synthesis Workflow

The following workflow illustrates the conversion of the carboxylic acid to the acid chloride, followed by downstream coupling.

Caption: Activation of the carboxylic acid precursor using thionyl chloride with DMF catalysis to generate the target acyl chloride.

Detailed Protocol: Acid Chloride Generation

Context: This protocol avoids the use of oxalyl chloride (which produces toxic CO) in favor of thionyl chloride (

Reagents:

-

3,4,5-Trichlorothiophene-2-carboxylic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

DMF (Dimethylformamide) (0.05 eq - Catalyst)

-

Solvent: 1,2-Dichloroethane or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and a gas scrubber (NaOH trap) to neutralize evolved

and -

Charging: Under nitrogen flow, charge the flask with the carboxylic acid and solvent.

-

Activation: Add catalytic DMF. Note: DMF reacts with

to form the Vilsmeier-Haack reagent, which is the active chlorinating species. -

Addition: Add

dropwise at room temperature. -

Reaction: Heat the mixture to reflux (approx. 80°C for dichloroethane) for 3 hours. The suspension should become a clear homogeneous solution, indicating conversion.

-

Isolation: Concentrate the mixture under reduced pressure to remove solvent and excess

. -

Purification: Vacuum distillation (124°C @ 10mmHg) yields the pure acid chloride.

Reactivity Profile & Downstream Applications

The "Steric Gate" Effect

The defining feature of this molecule is the chlorine atom at the 3-position (ortho to the carbonyl).

-

Electronic Effect: The three chlorine atoms (

, -

Steric Effect: The 3-Cl atom exerts significant steric hindrance. This prevents "runaway" reactivity and allows for high selectivity when reacting with primary vs. secondary amines.

Diagram 2: Reactivity & Derivatization

Caption: Divergent reactivity pathways. Amidation is the primary utility in medicinal chemistry, while hydrolysis represents the primary stability risk.

Protocol: High-Yield Amidation (Schotten-Baumann Conditions)

Context: Due to the hydrolytic instability of the acid chloride, aqueous Schotten-Baumann conditions are not recommended. Anhydrous conditions with an organic base are required.

-

Solvent Selection: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).

-

Procedure:

-

Dissolve the amine (1.0 eq) and base (1.2 eq) in DCM at 0°C.

-

Dissolve 3,4,5-trichlorothiophene-2-carbonyl chloride (1.05 eq) in DCM.

-

Add the acid chloride solution dropwise to the amine solution. Critical: Maintain T < 5°C to control the exotherm.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup: Quench with water, separate the organic layer, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over

.

Handling & Safety (MSDS Summary)

| Hazard Class | GHS Code | Description |

| Corrosive | H314 | Causes severe skin burns and eye damage.[1] |

| Reactivity | EUH014 | Reacts violently with water. |

| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled.[2][3] |

Storage:

-

Store under inert atmosphere (

or Ar). -

Temperature: 2–8°C (Refrigerate).

-

Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers due to corrosion risk from trace HCl.

References

-

PubChem. (n.d.).[1] 5-Chlorothiophene-2-carbonyl chloride (Analogous Reactivity Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

physical and chemical properties of 3,4,5-trichlorothiophene-2-carbonyl chloride

Technical Whitepaper: Characterization and Application of 3,4,5-Trichlorothiophene-2-carbonyl Chloride

Executive Summary

3,4,5-Trichlorothiophene-2-carbonyl chloride (CAS 24422-15-9) is a highly specialized, electron-deficient heterocyclic building block.[1][2][3] Unlike its mono-chlorinated analogs (e.g., 5-chlorothiophene-2-carbonyl chloride), this fully substituted thiophene derivative offers unique steric and electronic properties essential for the synthesis of advanced agrochemicals (specifically 1,2,4-triazole insecticides) and pharmaceutical intermediates.[1] Its high density (~1.77 g/cm³) and low melting point (38–40 °C) present specific handling challenges that distinguish it from standard liquid acyl chlorides.[1]

Identification & Physicochemical Profile

The complete chlorination of the thiophene ring significantly alters the lipophilicity and electrophilicity of the carbonyl center compared to non-halogenated thiophenes.

| Property | Specification | Notes |

| CAS Number | 24422-15-9 | Distinct from 5-chloro analog (42518-98-9) |

| Formula | C₅Cl₄OS | |

| Molecular Weight | 249.93 g/mol | |

| Physical State | Low-melting solid / Liquid | Solidifies < 38 °C; often handled as a melt.[1] |

| Melting Point | 38 – 40 °C | Requires "hot melt" handling or solvation.[1] |

| Boiling Point | 124 – 125 °C @ 10 mmHg | High vacuum distillation recommended.[1] |

| Density | 1.77 g/cm³ | Significantly denser than water/organic solvents.[1] |

| Solubility | CH₂Cl₂, CHCl₃, Toluene | Reacts violently with water/alcohols.[1] |

Synthetic Routes & Production

The synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride is a two-stage process starting from tetrachlorothiophene.[1] The steric bulk of the chlorine atoms at positions 3 and 4 necessitates high-energy reagents for the initial functionalization.[1]

Mechanism of Production

-

Lithiation/Grignard Formation: Tetrachlorothiophene undergoes selective metal-halogen exchange at the

-position using n-butyllithium or Magnesium/1,2-dibromoethane.[1] -

Carboxylation: The resulting carbanion is quenched with CO₂ to form 3,4,5-trichlorothiophene-2-carboxylic acid.[1]

-

Acyl Chloride Formation: The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂).[1][4]

Figure 1: Synthetic pathway from tetrachlorothiophene to the target acyl chloride.[1][5]

Chemical Reactivity & Functionalization

The reactivity of this compound is defined by the inductive electron-withdrawing effect of the three chlorine atoms on the ring.[1]

-

Enhanced Electrophilicity: The carbonyl carbon is highly electron-deficient, making it extremely reactive toward nucleophiles (amines, alcohols) despite the steric hindrance from the chlorine at the 3-position.[1]

-

Ring Deactivation: The thiophene ring itself is deactivated toward electrophilic aromatic substitution, making the acyl chloride group the exclusive site of reaction under standard conditions.

-

Agrochemical Utility: The trichlorothiophene moiety is a "privileged scaffold" in fungicidal and insecticidal chemistry (e.g., Tioxazafen analogs), providing metabolic stability and lipophilicity.[1]

Figure 2: Primary reaction pathways and downstream applications.

Experimental Protocol: Synthesis from Carboxylic Acid

Objective: Conversion of 3,4,5-trichlorothiophene-2-carboxylic acid to the acyl chloride. Scale: 20.4 g batch (Self-validating via homogeneity check).

Reagents:

-

3,4,5-Trichlorothiophene-2-carboxylic acid (20.4 g, 0.088 mol)[1][5]

-

Thionyl Chloride (SOCl₂) (7.3 mL, 0.1 mol, 1.15 eq)[1]

-

DMF (N,N-Dimethylformamide) (0.2 mL, catalytic)[1]

-

Solvent: 1,2-Dichloroethane (80 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture.

-

Charging: Add the carboxylic acid and 1,2-dichloroethane. The starting material may not fully dissolve initially (heterogeneous slurry).[1]

-

Activation: Add the catalytic DMF followed by the slow, dropwise addition of Thionyl Chloride.[1] Caution: Gas evolution (SO₂ and HCl).[1]

-

Reaction: Heat the mixture to reflux (~83 °C).

-

Self-Validating Checkpoint: The reaction mixture will transition from a slurry to a clear, homogeneous solution after approximately 1 hour. This visual cue confirms the consumption of the insoluble acid.

-

-

Completion: Continue reflux for a total of 3 hours to ensure complete conversion.

-

Isolation: Remove the solvent and excess SOCl₂ via rotary evaporation (or vacuum distillation).[1]

-

Purification: Distill the residue under reduced pressure (Target: 124–125 °C at 10 mmHg).

-

Note: If the product solidifies in the condenser (MP ~38°C), use warm water circulation or a heat gun to maintain flow.[1]

-

Handling, Stability & Safety

-

Corrosivity: Classified as Skin Corr.[1][6][7] 1B and Eye Dam. 1 .[1][6] It causes severe burns and irreversible eye damage.[1] Full PPE (face shield, chemically resistant gloves, apron) is mandatory.[1]

-

Moisture Sensitivity: Reacts violently with water to release HCl gas.[1] Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place (< 25 °C).

-

Phase Change Hazard: Because the melting point (38-40 °C) is near ambient temperatures, containers may pressurize if the solid melts and re-solidifies.[1] Open carefully.

References

-

Synthesis & Properties: 3,4,5-Trichlorothiophene-2-carbonyl chloride synthesis and physical data. ChemicalBook. Retrieved from [1]

-

Agrochemical Application: Development of potential manufacturing routes for substituted thiophenes... for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Retrieved from [1]

-

Safety Data: Safety Data Sheet: 3,4,5-Trichlorothiophene-2-carbonyl chloride. Thermo Fisher Scientific.[1] Retrieved from [1]

-

Precursor Synthesis: Method for synthesis of 5-chlorothiophene-2-carbonyl chloride (Comparative methodology). Google Patents. Retrieved from

Sources

- 1. Thionyl chloride | 7719-09-7 [chemicalbook.com]

- 2. molbase.com [molbase.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 3,4,5-TRICHLOROTHIOPHENE-2-CARBONYL CHLORIDE CAS#: 24422-15-9 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Structure Elucidation of 3,4,5-Trichlorothiophene-2-carbonyl chloride

This guide details the structural elucidation and characterization of 3,4,5-Trichlorothiophene-2-carbonyl chloride , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.

Executive Summary

3,4,5-Trichlorothiophene-2-carbonyl chloride (

This guide outlines a self-validating workflow to confirm identity, assess purity, and distinguish the target from common synthetic impurities like tetrachlorothiophene or decarboxylated byproducts.

Compound Profile

| Property | Value | Notes |

| CAS Number | 24422-15-9 | Distinct from 5-chloro analog (42518-98-9) |

| Formula | 4 Chlorine atoms create a distinct isotopic envelope | |

| Physical State | Low-melting solid | mp 37–41 °C ; often supercools to an oil |

| Boiling Point | 124–125 °C (10 mmHg) | Distillable under vacuum |

| Reactivity | High | Hydrolyzes rapidly to carboxylic acid in moist air |

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to defining the impurity profile. The compound is typically prepared via the chlorination of thiophene-2-carboxylic acid derivatives or metallation/carboxylation of tetrachlorothiophene .

-

Primary Impurity (Starting Material): Tetrachlorothiophene (

). -

Secondary Impurity (Hydrolysis): 3,4,5-Trichlorothiophene-2-carboxylic acid (result of moisture exposure).

-

Tertiary Impurity (Decarboxylation): 2,3,4-Trichlorothiophene (if thermal stress occurs during distillation).

Analytical Strategy: The "Silent" Molecule

Because the molecule has no protons, the analytical strategy must pivot from standard

Phase 1: Mass Spectrometry (The Fingerprint)

The most definitive confirmation of the

-

Molecular Ion (

): m/z 250 (based on -

Isotope Pattern (

):-

The theoretical relative intensities are approximately 77 : 100 : 49 : 11 : 1 .

-

Note: Unlike mono-chloro compounds (3:1 ratio), the

peak (m/z 252) is the base peak (100%) or nearly equal to M, creating a distinct visual signature.

-

Fragmentation Logic

-

Loss of Cl (

): Formation of acylium ion. -

Loss of COCl (

): Formation of the trichlorothienyl cation (

Figure 1: Mass spectrometric fragmentation pathway for structural confirmation.

Phase 2: C NMR (The Skeleton)

With no protons to decouple, the

| Carbon Position | Type | Approx. Shift ( | Diagnostic Feature |

| C=O | Carbonyl | 160 – 165 | Typical acid chloride range; desheilded. |

| C-2 | Thiophene (ipso) | 135 – 145 | Shifted downfield by the electron-withdrawing C=O group. |

| C-3, C-4, C-5 | Thiophene (C-Cl) | 125 – 135 | Clustered aromatic signals. C-5 is often most deshielded of the ring carbons due to S-proximity. |

Phase 3: Infrared Spectroscopy (Functional Group)

IR is critical for distinguishing the acid chloride from the carboxylic acid (hydrolysis product).

-

Acid Chloride (C=O): Sharp, intense band at 1760 – 1790 cm⁻¹ .

-

Impurity Check: A broad band at 2500–3300 cm⁻¹ (O-H) indicates hydrolysis to the acid.

-

C-Cl Stretch: Strong bands in the fingerprint region (700 – 850 cm⁻¹ ).

Validation Protocol: The Derivatization "Trick"

To satisfy the "Trustworthiness" pillar, one must generate positive evidence of the structure, not just negative evidence (absence of protons).

Protocol: React a small aliquot of the sample with dry methanol.

Result:

-

Transformation: The acid chloride converts to the methyl ester .

-

Signal Generation: The product now contains a methyl group (

). -

Confirmation: Run

H NMR. You should see a clean singlet at ~3.8–3.9 ppm .-

If the singlet appears, the original functional group was an activated acyl species (acid chloride).

-

If the sample was already the acid (hydrolyzed), this reaction would require acid catalysis and heat, occurring much slower at room temperature.

-

Figure 2: Derivatization workflow to generate a proton-active species for NMR confirmation.

Detailed Experimental Procedures

A. Sample Handling (Melting Point Criticality)

Since the melting point is 37–41 °C , the sample may exist as a semi-solid sludge in the lab.

-

Instruction: Warm the container to 45 °C in a water bath until fully liquid. Homogenize by swirling before withdrawing an aliquot. This prevents sampling only the liquid supernatant (which might be enriched in impurities).

B. GC-MS Method[3]

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet: Split mode (50:1), 250 °C.

-

Oven: 50 °C (hold 2 min)

20 °C/min -

Detection: EI mode (70 eV). Scan range 40–400 amu.

-

Pass Criteria: Main peak >98% area. Mass spectrum must match the

isotope model.

C. C NMR Acquisition

-

Solvent:

(dry). -

Concentration: High (~50 mg/0.6 mL) to detect quaternary carbons.

-

Parameters:

-

Pulse angle: 30°.

-

Relaxation delay (d1): 5.0 s (Crucial for quantitative integration of C=O).

-

Scans: >1024.

-

References

-

Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Chlorinated Thiophene Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

Synthesis of 3,4,5-Trichlorothiophene-2-Carbonyl Chloride: A Process Development Guide

Executive Summary

This technical guide details the synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride (TCTCC) , a critical intermediate in the manufacturing of agrochemicals (specifically 1,2,4-triazole insecticides) and pharmaceutical building blocks.

The protocol focuses on a two-step transformation starting from tetrachlorothiophene .[1] Unlike oxidative degradation routes often plagued by low yields and complex impurity profiles, this methodology utilizes regioselective lithium-halogen exchange followed by carbonylation and chlorination. This route offers superior atom economy, high regiocontrol (>98%), and scalability suitable for pilot-plant operations.

Retrosynthetic Analysis & Strategic Rationale

The target molecule, TCTCC, is a fully substituted thiophene derivative. The strategic selection of tetrachlorothiophene as the starting material is driven by two factors:

-

Commercial Availability: It is a stable, inexpensive industrial commodity.

-

Regiochemical Control: The alpha-positions (C2/C5) of the thiophene ring are significantly more susceptible to halogen-metal exchange than the beta-positions (C3/C4) due to the inductive effect of the sulfur atom and the stabilization of the resulting carbanion.

Reaction Pathway[2][3][4][5][6][7][8][9][10][11]

-

Step 1: Regioselective Carboxylation. Selective mono-lithiation at the C2 position using n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂) to generate 3,4,5-trichlorothiophene-2-carboxylic acid.

-

Step 2: Acyl Chloride Formation. Conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF).

Experimental Methodology

Step 1: Synthesis of 3,4,5-Trichlorothiophene-2-carboxylic Acid[1]

Principle: The reaction relies on the rapid kinetics of Li/Cl exchange at cryogenic temperatures. While Grignard reagents (Mg/1,2-dibromoethane) can be used, the organolithium route is preferred for high-value synthesis due to cleaner conversion profiles and easier workup, provided strict anhydrous conditions are maintained.

Reagents:

-

Tetrachlorothiophene (1.0 eq)

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes)

-

Methyl tert-butyl ether (MTBE) or THF (Anhydrous)

-

Carbon Dioxide (Solid CO₂ or dry gas)

-

HCl (2M, for acidification)

Protocol:

-

Setup: Charge a dry, nitrogen-purged reactor with tetrachlorothiophene and anhydrous MTBE. MTBE is often preferred over THF in process settings due to lower miscibility with water during workup and reduced peroxide formation risks.

-

Lithiation: Cool the solution to -70°C to -78°C . Slowly add n-BuLi via cannula or dosing pump. The rate must be controlled to maintain internal temperature below -65°C to prevent di-lithiation or benzyne-type decomposition pathways.

-

Equilibration: Stir at -78°C for 1 hour. The formation of (trichlorothiophen-2-yl)lithium is quantitative.

-

Carboxylation: Introduce excess crushed solid CO₂ or bubble dry CO₂ gas into the reaction mixture. An exotherm will be observed; maintain temperature below -40°C.

-

Quench & Workup: Allow the mixture to warm to room temperature. Quench with water.[2] The lithium salt of the product will reside in the aqueous phase.

-

Purification: Separate the organic layer (discard unreacted starting material).[3] Acidify the aqueous layer to pH < 1 with 2M HCl. The carboxylic acid will precipitate as a white solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

-

Target Yield: 85–90% Key Quality Attribute: Melting point 224–226°C.

Step 2: Conversion to 3,4,5-Trichlorothiophene-2-carbonyl Chloride[1][12]

Principle: Nucleophilic acyl substitution using thionyl chloride. The Vilsmeier-Haack type intermediate formed by catalytic DMF activates the thionyl chloride, significantly accelerating the reaction and allowing for milder conditions.

Reagents:

-

3,4,5-Trichlorothiophene-2-carboxylic acid (1.0 eq)

-

Thionyl Chloride (1.2 – 1.5 eq)

-

DMF (0.01 – 0.05 eq, Catalyst)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (optional; neat reaction is also possible).

Protocol:

-

Setup: In a reactor equipped with a scrubber (for HCl and SO₂ off-gassing), suspend the carboxylic acid in DCE.

-

Activation: Add the catalytic amount of DMF.

-

Chlorination: Add thionyl chloride dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (~80°C) for 3–4 hours. The suspension will clear as the acid chloride forms.

-

Workup: Distill off the solvent and excess thionyl chloride under reduced pressure.

-

Purification: The residue is typically pure enough for downstream use. For analytical standards, vacuum distillation can be performed.

Target Yield: >95% (Quantitative) Appearance: Yellowish to colorless liquid/low-melting solid.

Process Visualization

The following diagram illustrates the reaction workflow and the critical control points (CCPs) for the synthesis.

Figure 1: Reaction workflow for the conversion of tetrachlorothiophene to TCTCC, highlighting the intermediate lithium species.

Critical Data & Safety Parameters

Reaction Conditions Summary

| Parameter | Step 1: Carboxylation | Step 2: Chlorination |

| Primary Reagent | n-Butyllithium (2.5M) | Thionyl Chloride |

| Solvent | MTBE or THF | 1,2-Dichloroethane or Toluene |

| Temperature | -78°C (Lithiation) → RT (Quench) | Reflux (80°C) |

| Catalyst | None | DMF (1-5 mol%) |

| Limiting Factor | Moisture sensitivity (Pyrophoric) | Gas evolution (HCl, SO₂) |

| Typical Yield | 87% | 98% |

Safety & Toxicology (E-E-A-T)

-

n-Butyllithium: Pyrophoric.[4] Must be handled under inert atmosphere (Argon/Nitrogen). Engineering controls (cannula transfer, Schlenk lines) are mandatory.

-

Thiophenes: Halogenated thiophenes can be skin sensitizers. Use proper PPE (nitrile gloves, face shield).

-

Off-gassing: Step 2 generates stoichiometric quantities of SO₂ and HCl. A caustic scrubber (NaOH) is required for the exhaust line.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

-

IR (ATR): Strong carbonyl stretch at ~1750 cm⁻¹ (Acid Chloride), absence of broad O-H stretch from the precursor acid.

-

¹³C NMR (CDCl₃): Distinct carbonyl carbon signal shifted downfield (~160 ppm). Thiophene ring carbons will show characteristic shifts due to chlorine substitution.

-

Mass Spectrometry: Isotopic pattern characteristic of three chlorine atoms (M, M+2, M+4, M+6 clusters).

References

-

Beilstein Journals. "Development of potential manufacturing routes for substituted thiophenes." Beilstein J. Org. Chem. Available at: [Link]

- Google Patents. "Method for synthesis of 5-chlorothiophene-2-carbonyl chloride (Analogous Chemistry)." CN102659756A.

-

Chemistry Steps. "The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide." Available at: [Link]

Sources

- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

Technical Profile: Spectroscopic Characterization of 3,4,5-Trichlorothiophene-2-carbonyl Chloride

This guide outlines the spectroscopic characterization of 3,4,5-trichlorothiophene-2-carbonyl chloride , a highly functionalized heterocyclic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.

Compound Identity:

-

IUPAC Name: 3,4,5-Trichlorothiophene-2-carbonyl chloride

-

CAS Number: 24422-15-9

-

Molecular Formula: C

Cl -

Molecular Weight: ~249.9 g/mol (based on

Cl)

Executive Summary & Analytical Strategy

For researchers handling 3,4,5-trichlorothiophene-2-carbonyl chloride, structural confirmation presents a unique challenge: the molecule lacks hydrogen atoms on the thiophene ring. Consequently, standard

Validation therefore relies on a triangulation of Mass Spectrometry (MS) for isotopic fingerprinting, Infrared Spectroscopy (IR) for functional group verification, and

Analytical Workflow

The following directed graph illustrates the logical flow for confirming the identity and purity of this compound.

Figure 1: Analytical workflow prioritizing functional group verification and isotopic analysis due to the lack of proton signals.

Mass Spectrometry (MS): The Definitive Fingerprint

Because the molecule contains four chlorine atoms, the mass spectrum provides the most conclusive evidence of identity. The natural abundance of

Predicted Isotope Pattern (Molecular Ion Cluster)

The molecular ion (

| Ion Species | m/z (Approx) | Relative Intensity (Theoretical) | Origin |

| M+ | 248 | 100% | |

| M+2 | 250 | ~130% | |

| M+4 | 252 | ~65% | |

| M+6 | 254 | ~14% | |

| M+8 | 256 | ~1% |

Note: The "M+2" peak is often more intense than the "M" peak in systems with 4+ chlorines due to combinatorics.

Fragmentation Pathway

Under Electron Impact (EI) ionization (70 eV), the molecule typically fragments via alpha-cleavage.

-

Molecular Ion:

(Cluster) -

Loss of Cl:

(Acylium ion formation) -

Loss of COCl:

(Trichlorothiophene cation)-

Diagnostic Value: The peak at

185 confirms the integrity of the trichlorinated thiophene ring.

-

Infrared Spectroscopy (IR)

IR is critical for monitoring the conversion of the precursor (carboxylic acid) to the acid chloride.

Key Diagnostic Bands

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Acyl Chloride (C=O) | 1750 – 1790 | Strong | C=O Stretch. Significantly higher frequency than the acid precursor (~1680 cm |

| Thiophene Ring (C=C) | 1400 – 1550 | Medium | Aromatic ring skeletal vibrations. |

| C-Cl Stretch | 700 – 850 | Strong | Multiple bands due to 3x Cl on the ring. |

Process Control Note: If a broad peak appears around 2500–3300 cm

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

H NMR: The "Silent" Spectrum

-

Observation: No signals should be observed in the standard aromatic region (6.5 – 8.0 ppm).

-

Diagnostic Value: This "negative result" is positive confirmation of full substitution.

-

Impurity Profiling: Any peaks observed are impurities.

-

Singlet at ~7.26 ppm: Residual CHCl

(solvent). -

Singlet at ~12-14 ppm: Residual carboxylic acid (precursor).

-

Singlet at ~7.0-7.5 ppm: Incomplete chlorination (e.g., 3,4-dichlorothiophene derivatives).

-

C NMR: Carbon Skeleton

Since the molecule has no protons, standard proton-decoupled

Predicted Chemical Shifts (in CDCl

-

Carbonyl Carbon (C=O): 158 – 165 ppm . Typical for aromatic acid chlorides.

-

Thiophene Ring Carbons (4 signals):

-

C-2 (Ipso to C=O): ~130 – 135 ppm.

-

C-3, C-4, C-5 (C-Cl): Clustered between 125 – 140 ppm . The electronegativity of chlorine generally shields the attached carbon slightly relative to H, but the lack of protons removes NOE enhancement, making these peaks small.

-

Synthesis & Quality Control Context

Understanding the synthesis aids in interpreting spectral impurities. The compound is typically synthesized from 3,4,5-trichlorothiophene-2-carboxylic acid using thionyl chloride (SOCl

Figure 2: Synthesis pathway via chlorination of the carboxylic acid.

Common Impurities in Spectra:

-

Thionyl Chloride: IR bands at ~1230 cm

(S=O). -

DMF (Catalyst):

H NMR signals at 2.9, 3.0 (Me) and 8.0 (CHO) ppm.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library (Analogous Polychlorinated Thiophenes). Retrieved January 28, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for IR/NMR shift prediction principles).

Sources

Reactivity and Electrophilicity of 3,4,5-Trichlorothiophene-2-Carbonyl Chloride: A Technical Guide

Executive Summary: The "Fortified" Electrophile

3,4,5-Trichlorothiophene-2-carbonyl chloride (CAS 24422-15-9) represents a specialized class of heterocyclic building blocks where high halogenation confers unique electronic and steric properties. Unlike simple thiophene derivatives, this molecule features a bimodal electrophilicity profile :

-

Primary Hard Electrophile: The acyl chloride group (

) at position 2, highly reactive towards nucleophiles but sterically modulated by the adjacent 3-chloro substituent. -

Secondary Soft Electrophile: The electron-deficient thiophene ring, activated by the carbonyl group and three chlorine atoms, making the C5 position susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

) under specific conditions.

This guide details the mechanistic pathways, experimental protocols, and safety constraints required to utilize this scaffold in the synthesis of agrochemicals (e.g., triazole insecticides) and pharmaceutical intermediates.

Electronic Architecture & Reactivity Map

The reactivity of 3,4,5-trichlorothiophene-2-carbonyl chloride is dictated by the interplay between the electron-withdrawing inductive effects (

The "Ortho Effect" and Steric Gating

The chlorine atom at position 3 (ortho to the carbonyl) plays a critical role. It exerts steric pressure on the carbonyl group, potentially twisting it out of coplanarity with the ring. This has two practical consequences:

-

Reduced Hydrolysis Rate: Compared to unsubstituted thiophene-2-carbonyl chloride, the 3,4,5-trichloro variant is slightly more resistant to ambient moisture due to steric shielding of the carbonyl carbon.

-

Selectivity in Acylation: Reactions with bulky amines (e.g., tert-butylamine) may require higher temperatures or stronger bases/catalysts (like DMAP) compared to unhindered analogs.

Ring Activation

The thiophene ring is heavily deactivated towards electrophilic substitution (e.g., nitration) due to the electron-withdrawing nature of the three chlorines and the carbonyl group. Conversely, the ring is activated for reactions involving electron uptake (nucleophilic attack or oxidative addition).[1] The C5 position is the most electron-deficient ring carbon due to the cumulative

Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the molecule. The "Gateway" reactions utilize the acyl chloride, while "Advanced" pathways functionalize the ring after the carbonyl has been derivatized.

Figure 1: Divergent synthetic pathways. The acyl chloride must typically be reacted first (green nodes) before the ring chlorines (red node) can be addressed chemically.

Primary Reactivity: The Carbonyl Center

The most common application of this molecule is as an acylating agent.

Protocol: Synthesis of Amides (General Procedure)

This reaction is the standard entry point for drug discovery scaffolds. The use of a biphasic system or a non-nucleophilic base is crucial to neutralize the HCl byproduct.

Reagents:

-

Substrate: 3,4,5-Trichlorothiophene-2-carbonyl chloride (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 eq)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to -

Addition: Dissolve the acid chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes. Note: The dropwise addition controls the exotherm and prevents double-acylation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (observe conversion of acid chloride to amide; acid chloride effectively hydrolyzes to acid on LC-MS in wet solvents, so look for the mass shift).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove hydrolyzed acid byproduct), and brine. Dry over

Friedel-Crafts Acylation

The acid chloride can be used to attach the trichlorothiophene moiety to aromatic rings (e.g., benzene, anisole) to form ketones.

-

Catalyst: Aluminum chloride (

) or Tin tetrachloride ( -

Conditions: Typically requires reflux in a solvent like 1,2-dichloroethane or neat if the substrate is liquid.

-

Caution: The electron-poor nature of the thiophene ring makes the resulting ketone highly deactivated, which is beneficial as it prevents over-acylation.

Secondary Reactivity: The Thiophene Ring

Once the carbonyl group is converted to a stable amide or ester, the focus shifts to the ring chlorines.

Regioselectivity of Substitution

In 2-substituted-3,4,5-trichlorothiophenes, the reactivity order for substitution (via Pd-catalysis or

-

C5 (Alpha): This position is most activated due to proximity to the sulfur atom (alpha-effect) and conjugation with the electron-withdrawing group at C2.

-

C3/C4: These positions are sterically crowded and electronically less accessible.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Direct coupling on the acid chloride is not recommended due to catalyst poisoning and side reactions. Perform coupling on the amide or ester derivative.

Table 1: Optimized Coupling Conditions for Chlorothiophenes

| Parameter | Recommendation | Rationale |

| Catalyst | Electron-rich, bulky phosphine ligands facilitate oxidative addition into the challenging C-Cl bond. | |

| Base | Weaker bases reduce hydrolysis of the amide/ester linkage. | |

| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often improve turnover rates for Suzuki couplings. |

| Temperature | Thermal energy is required to break the strong |

Mechanism Note: The oxidative addition of Pd(0) occurs preferentially at the C5-Cl bond. This allows for the synthesis of 5-aryl-3,4-dichloro-thiophene-2-carbonyl derivatives, preserving the chlorines at 3 and 4 for metabolic stability or further functionalization.

Synthesis & Stability Data

Synthesis of the Core

The acid chloride is typically synthesized from 3,4,5-trichloro-2-thiophenecarboxylic acid using thionyl chloride (

-

Key Intermediate: 3,4,5-Trichlorothiophene-2-carboxylic acid.[3][4]

-

Precursor: Tetrachlorothiophene (via lithiation/carboxylation) or 2-thiophenecarboxylic acid (via exhaustive chlorination).

Stability Profile

-

Hydrolysis: Reacts with water to release HCl and the parent acid. The reaction is slower than benzoyl chloride but still requires moisture-free storage.

-

Thermal: Stable up to distillation temperatures (

at reduced pressure), but prolonged heating above

Safety & Handling (HSE)

Signal Word: DANGER

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). The hydrolysis product (HCl) is a respiratory irritant.

-

Lachrymator: Vapors are highly irritating to the eyes and mucous membranes.

-

Handling:

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.

-

Quenching: Do not add water directly to the bulk neat chemical. Dilute with an organic solvent (e.g., DCM) first, then slowly add to ice/water or alkaline solution.

-

References

-

Chemical Synthesis & Applications: 5-Chlorothiophene-2-carbonyl chloride - Product Overview and Reactivity. Chem-Impex International.

-

Synthesis Protocol: Synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride via Thionyl Chloride. ChemicalBook Protocols.

-

Agrochemical Applications: Development of potential manufacturing routes for substituted thiophenes... for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

-

Pd-Catalyzed Coupling: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI - Molbank.

-

Nucleophilic Substitution Theory: Nucleophilic Aromatic Substitution of Thiophenes. Chemistry LibreTexts.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

solubility of 3,4,5-trichlorothiophene-2-carbonyl chloride in organic solvents

Executive Summary & Chemical Identity

3,4,5-Trichlorothiophene-2-carbonyl chloride (CAS: 24422-15-9) is a highly electrophilic, moisture-sensitive acyl chloride used primarily as a building block in the synthesis of agrochemicals (e.g., triazole insecticides) and pharmaceuticals.

Unlike simple organic solids where solubility is a static physical property, the "solubility" of this compound is intrinsically linked to its chemical stability . Attempting to dissolve this compound in nucleophilic solvents (water, alcohols, amines) will result in rapid decomposition. Therefore, solvent selection must prioritize inertness over simple solvation capacity.

| Property | Value |

| Molecular Formula | C₅Cl₄OS |

| Molecular Weight | 249.93 g/mol |

| Physical State | Low-melting solid (mp 37–41°C) or oil (supercooled) |

| Reactivity Class | Acid Chloride (High Hydrolysis Risk) |

| Primary Hazard | Corrosive; releases HCl gas on contact with moisture |

Solvent Compatibility Matrix

As a Senior Application Scientist, I categorize solvents not just by "soluble/insoluble," but by Operational Viability .

The "Green Light" Solvents (Recommended)

These solvents are chemically inert toward the acyl chloride moiety and offer high solubility due to favorable dielectric constants and pi-pi interactions.

-

Chlorinated Solvents (DCM, Chloroform, 1,2-Dichloroethane):

-

Solubility:High (>500 mg/mL) .

-

Usage: Ideal for reactions, extractions, and transport. The high density of these solvents also aids in phase separation during anhydrous workups.

-

Note: 1,2-Dichloroethane (DCE) was explicitly cited in synthesis protocols as the reaction medium for converting the carboxylic acid to the acid chloride [1].

-

-

Aromatic Hydrocarbons (Toluene, Chlorobenzene, Xylene):

-

Solubility:High .

-

Usage: Excellent for reflux reactions where higher boiling points are required. Toluene is often preferred for scale-up due to better environmental profiles than chlorinated solvents.

-

-

Ethers (THF, MTBE, 1,4-Dioxane):

-

Solubility:Moderate to High .

-

Usage: Useful for Grignard or lithiation downstream chemistries.

-

Critical Warning: Must be anhydrous (stabilized with BHT is acceptable, but water content must be <50 ppm). Peroxides in aged ethers can trigger radical decomposition.

-

The "Yellow Light" Solvents (Conditional)

Use these only for specific processing steps like crystallization or precipitation.

-

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane):

-

Solubility:Low to Moderate .

-

Usage: The compound is lipophilic enough to dissolve partially, but these are best used as antisolvents to precipitate the product from a concentrated DCM or Toluene solution.

-

Temperature Effect: Solubility increases significantly with heat; cooling induces crystallization.

-

-

Polar Aprotic (Acetonitrile, Acetone, Ethyl Acetate):

-

Solubility:High .

-

Risk:[1] Acetone and Ethyl Acetate are difficult to dry completely. Traces of water will hydrolyze the acid chloride. Furthermore, enolizable ketones (acetone) can react with acid chlorides under Lewis Acid catalysis. Avoid for long-term storage.

-

The "Red Light" Solvents (Prohibited)

NEVER use these solvents. They react chemically with the solute, destroying your sample and potentially causing pressure buildup (HCl gas).

-

Protics: Water, Methanol, Ethanol, Isopropanol.

-

Reactive Aprotics: DMSO, DMF (Bulk).

Solubility vs. Reactivity Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

Figure 1: Decision logic for solvent selection prioritizing chemical stability over physical solubility.

Experimental Protocol: Solubility Testing

Since specific quantitative data (g/L) is rarely published for intermediates, you must validate solubility empirically. This protocol ensures safety and accuracy.

Prerequisites

-

Atmosphere: Nitrogen or Argon glovebox or Schlenk line.

-

Solvents: Must be dried (Molecular sieves 3Å or 4Å) and distilled. Water content <50 ppm.

-

Glassware: Oven-dried scintillation vials with PTFE-lined caps.

Step-by-Step Methodology

-

Gravimetric Preparation: Weigh 100 mg of 3,4,5-trichlorothiophene-2-carbonyl chloride into a tared vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (micropipette).

-

Observation: Vortex for 30 seconds after each addition.

-

Visual Check: Look for "schlieren" lines (dissolution) or persistent solid/oil droplets.

-

-

Endpoint Determination:

-

If dissolved in <200 µL (Conc > 500 mg/mL) → Very Soluble .

-

If dissolved in 1 mL (Conc ~ 100 mg/mL) → Soluble .

-

If undissolved after 2 mL → Sparingly Soluble .

-

-

Quality Control (The "Fizz" Test):

-

Take an aliquot of the solution and add one drop of water.

-

Result: Immediate cloudiness and gas evolution (HCl) confirms the solute was stable in the solvent. If no reaction occurs, your solvent may have already hydrolyzed the compound (false positive solubility).

-

Handling & Storage Recommendations

-

Storage: Store at 2–8°C under inert gas. The compound can solidify (mp 37–41°C). If it arrives as a liquid, it may be supercooled or slightly impure.

-

Thawing: If solid, melt gently in a warm water bath (max 45°C) before opening the container to ensure homogeneity, as impurities often concentrate in the liquid phase.

-

Corrosion: Use glass or Teflon (PTFE) equipment. Avoid stainless steel needles for long-term exposure; use platinum or ceramic if possible, or disposable needles.

References

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride (Structural Analog Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Beilstein Journals. (2012). Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein J. Org. Chem. Retrieved January 28, 2026, from [Link]

-

ASTM International. (2020). Standard Test Method for Acid-Soluble Chloride. ASTM C1152. Retrieved January 28, 2026, from [Link]

Sources

- 1. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

commercial availability and suppliers of 3,4,5-trichlorothiophene-2-carbonyl chloride

Commercial Availability & Technical Synthesis Guide: 3,4,5-Trichlorothiophene-2-carbonyl Chloride

Executive Summary 3,4,5-Trichlorothiophene-2-carbonyl chloride (CAS: 24422-15-9) is a specialized heterocyclic building block critical to the development of advanced agrochemicals (specifically 2,6-dihaloaryl 1,2,4-triazole insecticides) and pharmaceutical candidates targeting thrombosis and metabolic pathways. Unlike commodity reagents, this compound is typically synthesized on-demand or stocked in small research quantities (1g–25g) by catalog suppliers.

This guide provides a technical roadmap for procurement, validated synthesis routes for internal scale-up, and quality control protocols to ensure data integrity in downstream applications.

Chemical Profile & Specifications

| Property | Specification |

| CAS Number | 24422-15-9 |

| Molecular Formula | C₅Cl₄OS |

| Molecular Weight | 249.93 g/mol |

| Appearance | Yellow to brown liquid or low-melting solid |

| Boiling Point | 124-125°C (at 10 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to release HCl and carboxylic acid |

Supply Chain Landscape

Procurement of 3,4,5-trichlorothiophene-2-carbonyl chloride requires navigating between catalog distributors and custom synthesis houses.

Tier 1: Global Catalog Suppliers (Research Scale)

These suppliers typically hold stock for immediate shipment (1g – 25g).

-

Thermo Scientific Chemicals (formerly Alfa Aesar): High reliability for purity >97%.

-

BLD Pharm: Strong inventory in heterocyclic building blocks; often offers competitive pricing for 10g+ units.

-

TCI (Tokyo Chemical Industry): Excellent for high-purity analytical standards.

Tier 2: Bulk & Custom Synthesis (Pilot/Kilogram Scale)

For quantities exceeding 100g, "In Stock" status is rare. Procurement teams should engage contract manufacturing organizations (CMOs) using the synthesis routes detailed in Section 3.

-

Key Aggregators: ChemicalBook and Molbase serve as directories but require rigorous vetting of the underlying supplier.

-

Lead Times: Custom synthesis typically requires 4–6 weeks lead time.

Technical Synthesis & Manufacturing Routes

For researchers facing stockouts or requiring kilogram-scale production, understanding the industrial synthesis is vital. The most robust route utilizes Tetrachlorothiophene as the starting material, leveraging a Grignard metallation followed by carbonation.

Mechanism of Action

-

Precursor Formation: Tetrachlorothiophene is widely available (synthesized from hexachlorobutadiene and sulfur).

-

Selective Metallation: The C-Cl bond at the 2-position is selectively lithiated or converted to a Grignard reagent due to the inductive effect of the sulfur atom.

-

Carbonation: Reaction with CO₂ yields the carboxylic acid intermediate.

-

Chlorination: The final step converts the acid to the acid chloride using Thionyl Chloride (SOCl₂).

Synthesis Workflow Diagram

Caption: Validated industrial synthesis route via Grignard metallation of tetrachlorothiophene.

Quality Control & Validation Protocols

Trusting a supplier's Certificate of Analysis (CoA) without verification is a risk in sensitive drug development campaigns. The following self-validating system ensures the reagent is fit for purpose.

Protocol A: Purity Verification via Derivatization (GC-MS)

Direct injection of acid chlorides into GC columns can lead to decomposition and peak tailing.

-

Sampling: Dissolve 10 mg of the commercial sample in 1 mL of anhydrous Methanol (MeOH).

-

Reaction: Allow to stand for 5 minutes. The acid chloride converts quantitatively to the Methyl Ester (Methyl 3,4,5-trichlorothiophene-2-carboxylate).

-

Analysis: Inject into GC-MS.

-

Acceptance Criteria:

-

Single peak for the methyl ester.

-

Absence of the carboxylic acid peak (indicates hydrolysis of the original sample).

-

Absence of Tetrachlorothiophene (starting material impurity).

-

Protocol B: Chloride Content Titration

To determine the precise active equivalent weight:

-

Hydrolyze a weighed sample in aqueous NaOH.

-

Neutralize with HNO₃.

-

Titrate free chloride ions with Standardized Silver Nitrate (AgNO₃) to a potentiometric endpoint.

-

Calculation: Purity % = (Measured Cl⁻ / Theoretical Cl⁻) × 100.

Handling, Stability & Safety

-

Hydrolysis Risk: This compound is a lachrymator and corrosive. It reacts instantly with atmospheric moisture to release HCl gas.

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

Container: Use septum-sealed vials or PTFE-lined caps. Do not store in containers with poor seals (e.g., simple snap-caps) as the HCl generated will degrade nearby chemicals.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12388656, 3,4,5-Trichlorothiophene-2-carbonyl chloride. Source:

-

Lamberth, C., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Journal of Heterocyclic Chemistry. Source:

-

Thermo Scientific Chemicals. 3,4,5-Trichlorothiophene-2-carbonyl chloride Product Page. Source:

-

BLD Pharm. Product Specifications: 3,4,5-Trichlorothiophene-2-carbonyl chloride. Source:

CAS 24422-15-9 chemical properties and hazards

Title: CAS 24422-15-9: 3,4,5-Trichlorothiophene-2-carbonyl Chloride — Technical Guide for Synthetic Application and Handling[1]

Executive Summary

CAS 24422-15-9 , identified as 3,4,5-Trichlorothiophene-2-carbonyl chloride , is a specialized electrophilic building block used primarily in the synthesis of heterocyclic bioactive compounds.[2][3] Unlike simple acyl chlorides, the presence of three chlorine atoms on the thiophene ring confers significant lipophilicity and electron-withdrawing character to the resulting pharmacophore.[1] This agent is critical in Structure-Activity Relationship (SAR) campaigns for drug discovery (specifically kinase inhibitors and anti-infectives) and agrochemical development (nematicides and fungicides).[1]

This guide details the physicochemical profile, reaction mechanisms, safety protocols, and synthetic workflows required to utilize this intermediate effectively.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][5]

This compound acts as a "warhead" installer or a scaffold linker.[1] Its high reactivity requires strict anhydrous handling.[1]

Table 1: Physicochemical Specifications

| Property | Data | Relevance |

| Chemical Name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | Core Identity |

| Molecular Formula | Halogenated Heterocycle | |

| Molecular Weight | 249.93 g/mol | Fragment-based Drug Design |

| Appearance | Yellowish fuming liquid / Low-melting solid | Visual Purity Indicator |

| Boiling Point | ~100–110°C (at reduced pressure) | Distillation Purification |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water | Solvent Selection |

| Reactivity | High (Acyl Chloride); Moisture Sensitive | Storage Requirement (Inert Gas) |

Part 2: Mechanistic Chemistry & Synthetic Utility

Mechanism of Chemical Reactivity

The utility of CAS 24422-15-9 lies in its ability to introduce the 3,4,5-trichlorothiophenyl moiety via Nucleophilic Acyl Substitution .[1]

-

Activation: The carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine leaving group and the electron-withdrawing nature of the trichloro-thiophene ring.[1]

-

Attack: Nucleophiles (primary amines, alcohols, hydrazides) attack the carbonyl carbon.[1]

-

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (

) and forming the stable amide, ester, or hydrazide bond.[1]

Application in Drug Discovery (SAR)

This intermediate is frequently employed to modulate the lipophilicity (LogP) and metabolic stability of a drug candidate.[1] The chlorine atoms block metabolic "soft spots" on the thiophene ring, preventing oxidation by Cytochrome P450 enzymes.[1]

Key Reaction Class: Heterocycle Formation (1,2,4-Oxadiazoles) A common workflow involves reacting this acid chloride with amidoximes to generate 1,2,4-oxadiazoles, a bioisostere for esters/amides found in various GPCR agonists.[1]

DOT Diagram 1: Synthetic Pathway for Bioactive Heterocycles This diagram illustrates the conversion of CAS 24422-15-9 into a bioactive oxadiazole scaffold, a common route in medicinal chemistry.[1]

Caption: Synthetic workflow transforming 3,4,5-trichlorothiophene-2-carbonyl chloride into a stable oxadiazole pharmacophore.

Part 3: Toxicology & Safety Profile

This compound is a Category 1B Skin Corrosive and Acute Toxin .[1] It poses immediate risks upon contact or inhalation.[1]

Table 2: Hazard Identification & Mitigation

| Hazard Class | GHS Code | Symptom | Immediate Action |

| Skin Corrosion | H314 | Severe burns, tissue destruction | Wash with anhydrous polyethylene glycol (if avail) or copious water.[1] |

| Acute Toxicity | H331 | Pulmonary edema, spasm | Evacuate to fresh air; supplemental oxygen.[1] |

| Water Reactivity | EUH014 | Release of HCl gas | Do not use water extinguishers.[1] Use Dry Chemical/CO2.[1] |

Handling Pre-requisites:

-

Engineering Controls: All transfers must occur within a fume hood or glovebox.

-

PPE: Butyl rubber gloves (Latex is permeable to acyl chlorides), face shield, and chemical-resistant apron.[1]

Part 4: Experimental Protocol (Synthesis & Handling)

Objective: Synthesis of N-Benzyl-3,4,5-trichlorothiophene-2-carboxamide (Model Reaction). Rationale: This protocol validates the reactivity of the batch and establishes yield baselines for library synthesis.[1]

Equipment & Reagents

-

Reagent: CAS 24422-15-9 (1.0 eq).

-

Nucleophile: Benzylamine (1.1 eq).[1]

-

Base: Triethylamine (

) or DIPEA (1.5 eq) to scavenge HCl.[1] -

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Apparatus: Flame-dried round bottom flask, nitrogen balloon, addition funnel.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Purge a 100 mL flask with

. -

Dissolve 1.0 mmol of Benzylamine and 1.5 mmol of

in 10 mL anhydrous DCM. Cool to 0°C.[1]

-

-

Addition:

-

Reaction Monitoring:

-

Work-up (Quenching):

-

Purification:

DOT Diagram 2: Safe Handling Workflow This diagram outlines the decision logic for handling corrosive acyl chlorides safely.

Caption: Decision matrix for preventing hydrolysis and ensuring operator safety during handling.

References

-

Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 3,4,5-Trichlorothiophene-2-carbonyl chloride. Retrieved from [1]

-

PubChem. (2024). Compound Summary: 3,4,5-Trichlorothiophene-2-carbonyl chloride.[1][2][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [1]

-

ChemicalBook. (2023).[1][9] Product Specifications and Synthesis Routes for CAS 24422-15-9. Retrieved from [1]

-

Google Patents. (2017).[1] WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides.[1] Retrieved from

Sources

- 1. Thionyl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3,4,5-TRICHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 24422-15-9 [chemicalbook.com]

- 3. n-Butyllithium Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN1638776A - å代ç3ï¼è³åºï¼5ï¼è³åºï¼[1,2,4]ï¼åäºååç±»ä¼¼ç© - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. n-Butyllithium | 109-72-8 [chemicalbook.com]

- 7. n-Butyllithium | 109-72-8 [amp.chemicalbook.com]

- 8. 3,4,5-TRICHLOROTHIOPHENE-2-CARBONYL CHLORIDE CAS#: 24422-15-9 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Technical Guide: Acylation Strategies Using 3,4,5-Trichlorothiophene-2-carbonyl Chloride

This guide provides a comprehensive technical analysis and procedural framework for utilizing 3,4,5-trichlorothiophene-2-carbonyl chloride (CAS 24422-15-9) in organic synthesis.[1] It is designed for medicinal chemists and process development scientists focusing on the introduction of electron-deficient heteroaromatic scaffolds.

Executive Summary

3,4,5-Trichlorothiophene-2-carbonyl chloride is a highly functionalized electrophile used primarily to introduce the pharmacologically active trichlorothienyl moiety .[1] Unlike simple benzoyl chlorides, this compound features a thiophene ring deactivated by three chlorine atoms.[1] This unique electronic profile renders the carbonyl carbon highly electrophilic, facilitating rapid acylation even with weak nucleophiles, while simultaneously preventing the thiophene ring itself from participating in undesired electrophilic aromatic substitution side reactions.[1]

Its primary industrial application lies in the synthesis of anthranilic diamide insecticides (ryanodine receptor modulators) and fungicidal carboxamides, where the trichlorothiophene group provides metabolic stability and lipophilicity.[1]

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 3,4,5-Trichlorothiophene-2-carbonyl chloride |

| CAS Number | 24422-15-9 |

| Molecular Formula | C₅Cl₄OS |

| Molecular Weight | 249.93 g/mol |

| Appearance | White to off-white low-melting solid |

| Melting Point | 38 – 40 °C |

| Boiling Point | 124 – 125 °C (at reduced pressure) |

| Storage | 2–8 °C, under inert atmosphere (Ar/N₂).[1][2] Moisture sensitive.[1] |

| Hazards | Corrosive (Skin Corr.[1][3][4][5] 1B), Lachrymator.[1] |

Mechanistic Insight

Electronic Activation vs. Steric Hindrance

The reactivity of 3,4,5-trichlorothiophene-2-carbonyl chloride is governed by two opposing factors:

-

Electronic Activation (Inductive Effect): The three chlorine atoms on the thiophene ring exert a strong electron-withdrawing inductive effect (-I).[1] This significantly lowers the LUMO energy of the carbonyl carbon compared to unsubstituted thiophene-2-carbonyl chloride, making it a "hot" electrophile susceptible to attack by amines and alcohols.

-

Steric Hindrance (Ortho Effect): The chlorine atom at the 3-position imposes steric bulk directly adjacent to the carbonyl group. While this does not prevent reaction, it necessitates the use of unhindered bases (e.g., pyridine rather than DIPEA) or higher temperatures when reacting with bulky nucleophiles.[1]

Mechanistic Pathway: Acylium Ion Formation

In Friedel-Crafts reactions, the trichloro-substitution stabilizes the acylium ion intermediate less effectively than electron-rich rings, but the resulting ketone is highly resistant to further electrophilic attack, preventing over-acylation.[1]

Caption: Step-wise generation of the reactive acylium species and subsequent electrophilic aromatic substitution.[1][6][7][8]

Experimental Protocols

Protocol A: N-Acylation (Synthesis of Amide Scaffolds)

Application: Synthesis of precursors for anthranilic diamide insecticides.[1]

Reagents:

-

3,4,5-Trichlorothiophene-2-carbonyl chloride (1.0 equiv)[1]

-

Aniline derivative (e.g., Anthranilic acid ester) (1.0 equiv)[1]

-

Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the aniline derivative (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add pyridine (12 mmol, 0.97 mL) and cool the solution to 0 °C using an ice bath.

-

Acylation: Dissolve 3,4,5-trichlorothiophene-2-carbonyl chloride (10 mmol, 2.5 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent hydrolysis or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The acid chloride spot (high Rf) should disappear.[1]

-

Quench & Workup:

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Protocol B: Friedel-Crafts Acylation

Application: Synthesis of diaryl ketones containing the trichlorothiophene unit.

Reagents:

-

3,4,5-Trichlorothiophene-2-carbonyl chloride (1.0 equiv)[1]

-

Aromatic Substrate (e.g., Benzene, Toluene) (Excess or 1.1 equiv if valuable)[1]

-

Aluminum Chloride (AlCl₃) (1.2 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Procedure:

-

Catalyst Activation: Suspend AlCl₃ (12 mmol, 1.6 g) in dry DCE (20 mL) at 0 °C under nitrogen.

-

Electrophile Formation: Add 3,4,5-trichlorothiophene-2-carbonyl chloride (10 mmol, 2.5 g) dropwise. Stir for 15 mins until the acylium complex forms (often indicated by a color change to yellow/orange).

-

Substrate Addition: Add the aromatic substrate (11 mmol) slowly to the mixture.

-

Heating: Warm to room temperature. If the substrate is deactivated, heat to reflux (80 °C) for 2–4 hours.[1]

-

Hydrolysis: Pour the reaction mixture carefully onto crushed ice/HCl mixture to decompose the aluminum complex.

-

Isolation: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine. Dry and concentrate.

Workflow Visualization

The following diagram outlines the critical decision points and workup logic for the N-Acylation protocol.

Caption: Operational workflow for N-Acylation, highlighting critical quench steps to remove basic impurities.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis (Acid formation) | Moisture in solvent or atmosphere.[1] | Use freshly distilled DCM; store acid chloride under Argon. Verify reagent quality (mp should be ~38°C).[1] |

| Low Yield (Steric Bulk) | 3-Cl substituent blocking attack. | Switch solvent to Toluene and reflux; use DMAP (10 mol%) as a nucleophilic catalyst.[1] |

| Incomplete Conversion | HCl accumulation inhibiting amine.[1] | Ensure >1 equiv of base (Pyridine/Et₃N) is used to scavenge HCl.[1] |

| Dark/Tar Formation | Exotherm uncontrolled.[1] | Slow addition rate at 0°C; dilute the acid chloride in solvent before addition. |

Safety & Handling

-

Corrosivity: The compound hydrolyzes to release HCl and the corresponding carboxylic acid. It causes severe skin burns and eye damage (H314).[1][5] Always wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).

-

Inhalation: Vapors are potent lachrymators.[1] All operations must be performed in a functioning fume hood.

-

Decontamination: Spills should be neutralized with solid sodium bicarbonate or lime before disposal.[1]

References

-

Synthesis & Properties

-

Applications (Insecticides & Acylation)

-

Qin, W. (2018).[1][9] Study on the synthesis of anthranilic diamides insecticide. IOP Conference Series: Materials Science and Engineering, 397.[1][9] Link[1]

-

Beilstein Journals. (2014).[1] Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Link

-

-

General Protocols (Friedel-Crafts & Amide Coupling)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 24422-15-9|3,4,5-Trichlorothiophene-2-carbonylchloride|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.fr [fishersci.fr]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Amide Derivative \underset { \substack { \text { and } \\ \text { allonge.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

synthesis of amides using 3,4,5-trichlorothiophene-2-carbonyl chloride

Application Note: High-Fidelity Amide Synthesis Using 3,4,5-Trichlorothiophene-2-Carbonyl Chloride

Executive Summary

This technical guide details the protocol for synthesizing

The presence of three chlorine atoms on the thiophene ring creates a unique electronic environment:

-

High Electrophilicity: Strong inductive electron withdrawal (

effect) activates the carbonyl carbon, facilitating rapid nucleophilic attack. -

Steric Considerations: The chlorine atom at the C3 position (ortho to the carbonyl) imposes steric strain, which can influence the stability of the tetrahedral intermediate and the approach of bulky amines.

-

Chemo-selectivity Risks: While the acyl chloride is the primary reactive site, the electron-deficient ring is susceptible to nucleophilic aromatic substitution (

) under forcing conditions.

Reactant Profile & Safety

| Property | Specification | Notes |

| Reagent Name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | Highly moisture-sensitive.[1] |

| CAS Number | 24422-15-9 | |

| Molecular Weight | 249.93 g/mol | |

| Physical State | Low-melting solid / Viscous liquid | Often requires gentle warming to dispense. |

| Reactivity | High (Acylating agent) | Reacts violently with water/alcohols to release HCl. |

| Storage | 2–8°C, under Argon/Nitrogen | Hydrolysis yields the parent acid (insoluble solid). |

Safety Warning: This compound is corrosive and a lachrymator. All operations must be performed in a fume hood. Quenching requires careful neutralization of generated HCl.

Mechanistic Pathways & Logic

The synthesis follows an addition-elimination mechanism (Nucleophilic Acyl Substitution).

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon. The 3,4,5-trichloro substitution pattern enhances the electrophilicity of the carbonyl, generally increasing the rate of this step compared to non-chlorinated thiophenes.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl bond to yield the amide.

-

Proton Scavenging: The base (Et

N or DIPEA) neutralizes the HCl byproduct to drive the equilibrium forward and prevent amine salt formation.

Diagram 1: Mechanistic Pathway

Caption: The electron-withdrawing chlorines accelerate the initial nucleophilic attack, but the C3-chloro substituent may sterically hinder very bulky amines.

Experimental Protocol

Method A: Standard Anhydrous Coupling (Recommended)

Best for research-scale synthesis and moisture-sensitive amines.

Materials:

-

3,4,5-Trichlorothiophene-2-carbonyl chloride (1.0 equiv)

-

Amine (1.0 – 1.1 equiv)

-

Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv) -

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

DMAP (10 mol%) – Optional catalyst for sterically hindered amines.

Step-by-Step Procedure:

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with the Amine (1.0 equiv) and Base (1.2 equiv).

-

Dissolve in anhydrous DCM (concentration ~0.2 M).

-

Cool the solution to 0°C using an ice bath. Rationale: Controlling temperature minimizes side reactions like di-acylation or ring substitution.

-

-

Addition:

-

Dissolve 3,4,5-trichlorothiophene-2-carbonyl chloride (1.0 equiv) in a minimal volume of DCM.

-

Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

-

Observation: Fuming may occur; ensure vigorous stirring.[2]

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Monitor: Check reaction progress via TLC (typically 20% EtOAc/Hexanes) or LC-MS. The acid chloride spot (high R

) should disappear.

-

-

Workup:

-

Purification:

-

Recrystallization (often from EtOH/Water or Hexanes/EtOAc) is preferred due to the high crystallinity of trichlorothiophene derivatives.

-

Flash column chromatography if necessary.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Best for water-soluble amines or amino acids.

-

Dissolve the amine in 1M NaOH (aq).

-

Dissolve the acid chloride in DCM or Diethyl Ether.

-

Add the organic phase to the aqueous phase rapidly with vigorous stirring at 0°C.

-

Stir for 1 hour. The product often precipitates out or remains in the organic layer.

Workflow Visualization

Caption: Operational workflow for Method A. Critical control points are the 0°C addition and the QC check before workup.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (Karl Fischer < 0.05%). Use fresh reagent or distill before use. |

| Unreacted Amine | Steric Hindrance (C3-Cl) | Add catalyst (DMAP, 10 mol%). Reflux in DCE or Toluene if thermal stability permits. |

| Side Products | Maintain temperature | |

| Emulsion | Amide Amphiphilicity | Use DCM/Brine during extraction. Filter through Celite if solids persist. |

Expert Insight: The C3-chlorine atom provides significant steric bulk. If reacting with a secondary amine (e.g., diisopropylamine) or an aniline with ortho-substituents, the reaction rate will drop significantly. In these cases, switching the solvent to 1,2-dichloroethane (DCE) and heating to 50–60°C is a validated strategy, provided the amine is stable.

References

-

ChemicalBook. (n.d.). 3,4,5-Trichlorothiophene-2-carbonyl chloride Properties and Synthesis. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes. (Context on trichlorothiophene synthesis and reactivity). Retrieved from

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols.[3][6][7] Retrieved from

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from

-

Google Patents. (2017). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides. Retrieved from

Sources

- 1. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. reddit.com [reddit.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. prepchem.com [prepchem.com]

- 5. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 6. iajpr.com [iajpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Efficiency Esterification of 3,4,5-Trichlorothiophene-2-carbonyl Chloride

Introduction & Strategic Analysis

The esterification of 3,4,5-trichlorothiophene-2-carbonyl chloride presents a unique dichotomy in synthetic organic chemistry. While the three chlorine atoms exert a strong inductive electron-withdrawing effect ($ -I $), theoretically increasing the electrophilicity of the carbonyl carbon, the reaction kinetics are often dominated by the steric hindrance at the C3 position .

The chlorine atom at position 3 (ortho to the carbonyl) creates a "ortho-effect" barrier, impeding the trajectory of incoming nucleophiles (alcohols). Standard Schotten-Baumann conditions often result in incomplete conversion or require excessive heating, which degrades the sensitive thiophene ring.

This guide details two distinct protocols:

-

Protocol A (Standard): For unhindered primary and secondary alcohols.

-